1-(4-Bromopyridin-2-yl)ethanone
Overview
Description
1-(4-Bromopyridin-2-yl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the pyridine ring makes these compounds versatile intermediates for further chemical transformations.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into an aromatic compound that already contains a ketone functional group. For example, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of related compounds often involves multi-step procedures, such as the 7-step synthesis of enantiomerically pure diarylethanes starting from a related bromophenyl ketone .
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using various spectroscopic methods and computational chemistry. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, serving as precursors for more complex molecules. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a related compound, is a powerful precursor to a range of new tridentate ligands for transition metals . Schiff base formation is another reaction that these compounds can participate in, as demonstrated by the synthesis of a new Schiff base compound from a related brominated salicylaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and the ketone carbonyl can affect the electron density distribution within the molecule. This can be studied through HOMO-LUMO analysis, which helps in understanding the charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis reveals regions of negative and positive charge, which are indicative of potential sites for electrophilic and nucleophilic attacks, respectively . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their role in nonlinear optics .
Scientific Research Applications
Synthesis of Pyridylcarbenes
1-(4-Bromopyridin-2-yl)ethanone has been utilized in the synthesis of pyridylcarbenes through thermal decomposition. Pyridylcarbenes are intermediates that can further react to form various bromopyridine derivatives, showcasing the compound's utility in complex organic synthesis processes (Abarca, Ballesteros, & Blanco, 2006).
Hydrogen-Bonding Patterns in Enaminones
The compound has been studied for its role in forming hydrogen-bonding patterns in enaminones, which are important for understanding molecular interactions and can inform the design of new materials and drugs (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis of Bromo Chalcone Derivatives
It has been used in the synthesis of α-bromo chalcones, which are significant in medicinal chemistry due to their potential biological activities. These compounds are synthesized through the reaction with aromatic aldehydes followed by bromination (Budak & Ceylan, 2009).
Safety And Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(4-bromopyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVSJVCWQHRSKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634116 | |
Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromopyridin-2-yl)ethanone | |
CAS RN |
1060805-69-7 | |
Record name | 1-(4-Bromo-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromopyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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